REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[C:4]([OH:11])=[N:5][C:6]([F:10])=[C:7]([Cl:9])[CH:8]=1.Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[CH2:17]([O:16][C:14](=[O:15])[CH2:13][O:11][C:4]1[C:3]([Cl:2])=[CH:8][C:7]([Cl:9])=[C:6]([F:10])[N:5]=1)[CH3:18] |^1:0|
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Name
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|
Quantity
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54.5 g
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Type
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reactant
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Smiles
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ClC=1C(=NC(=C(C1)Cl)F)O
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Name
|
|
Quantity
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58.5 g
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Type
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reactant
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Smiles
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BrCC(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A solution was prepared
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Type
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ADDITION
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Details
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To this solution was added
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Type
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TEMPERATURE
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Details
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the mixture refluxed for 5 hours
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
At the completion of the reaction
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Type
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DISTILLATION
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Details
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the ethanol was distilled off
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Type
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ADDITION
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Details
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the residue poured into water
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Type
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CUSTOM
|
Details
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The solid which precipitated
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Type
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FILTRATION
|
Details
|
was filtered off
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Type
|
DRY_WITH_MATERIAL
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Details
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dried with activated carbon and anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
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CUSTOM
|
Details
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the hexane removed
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Type
|
DISTILLATION
|
Details
|
the ethyl-(3,5-dichloro-6-fluoro-2-pyridyloxy) acetate product was recovered by distillation
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(COC1=NC(=C(C=C1Cl)Cl)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |